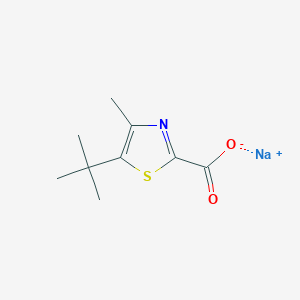

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Description

Properties

IUPAC Name |

sodium;5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.Na/c1-5-6(9(2,3)4)13-7(10-5)8(11)12;/h1-4H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBETVZPXNUJHSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Bromination and Thiourea Derivatives (One-Pot Method)

- A method inspired by the synthesis of related 2-substituted aminothiazole derivatives involves a one-pot bromination and cyclization reaction.

- Starting materials such as acetoacetate derivatives undergo bromination using N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran.

- Subsequent reaction with N-substituted thiourea derivatives under heating leads to the formation of 2-substituted amino-4-methyl-5-carboxylate thiazole salts.

- The crude product is then basified with aqueous ammonia to yield the purified target compound.

- This method is advantageous due to its simplicity, good yields, and high purity, and it is adaptable for structural diversity in the thiazole ring substituents.

Desulfurization and Cyclization Using Ammonium Dithiocarbamate

- Another efficient and environmentally friendly synthetic route uses ammonium dithiocarbamate as a starting material, which is odorless and easy to handle.

- Ethyl 2-chloroacetoacetate reacts with ammonium dithiocarbamate in ethanol at room temperature to form ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate.

- This intermediate is crystallized by adding purified water and hexane, filtered, washed, and dried without further purification.

- A subsequent desulfurization step is performed in acetic acid solvent at 0–5 °C to convert the thioxo intermediate into ethyl 4-methyl-5-thiazolecarboxylate.

- The reaction mixture is neutralized and cooled below 25 °C to yield the final product.

- This method allows high-yield, large-scale production with minimal byproduct formation and avoids complex post-reaction processing.

Functionalization and Salt Formation

- After synthesis of the ethyl ester form of 4-methyl-5-thiazolecarboxylate, hydrolysis under basic conditions (e.g., NaOH in methanol/water at 55 °C) converts the ester into the corresponding carboxylate salt.

- Specifically, treatment with sodium hydroxide yields the sodium salt of 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate.

- This step is critical for obtaining the sodium salt form, which is often preferred for its solubility and stability in various applications.

- The one-pot bromination and cyclization method simplifies the synthesis by combining two steps, reducing reaction time and handling, and improving overall yield and purity.

- The use of ammonium dithiocarbamate as a sulfur source avoids malodorous reagents and allows for environmentally friendly processing, which is beneficial for scale-up and industrial applications.

- Desulfurization under mild acidic conditions (acetic acid) at low temperature minimizes side reactions and byproduct formation, improving product quality.

- Hydrolysis conditions to obtain the sodium salt require precise control of temperature and reaction time to maximize conversion and purity.

- Variations in substituents on the thiazole ring (e.g., tert-butyl and methyl groups) can be introduced via corresponding substituted starting materials or intermediates, allowing structural diversity for applications in medicinal chemistry.

The preparation of sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is effectively achieved through multi-step synthetic routes involving:

- Bromination and cyclization of acetoacetate derivatives with thiourea derivatives in a one-pot procedure,

- Formation of thiazole intermediates via reaction of ethyl 2-chloroacetoacetate with ammonium dithiocarbamate,

- Desulfurization under mild acidic conditions,

- Hydrolysis and neutralization to yield the sodium salt.

These methods offer advantages in terms of operational simplicity, environmental friendliness, scalability, and high product purity. The choice of method depends on the available starting materials and desired scale. The described approaches are supported by diverse patent literature and peer-reviewed research, ensuring their reliability and applicability in both research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of the thiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate has been studied for its potential to inhibit specific cancer cell lines. For instance, a study highlighted its role in disrupting the function of mitotic kinesins, which are essential for proper cell division. The compound demonstrated micromolar inhibition of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, leading to increased multipolarity and cell death in certain cancer types .

Mechanism of Action

The mechanism involves the compound's ability to bind to HSET and disrupt its function, leading to aberrant mitotic spindle formation. This action was confirmed through biochemical assays and cellular localization studies, indicating that the compound engages directly with its target .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | HSET | 27 | High against Eg5 |

Agricultural Applications

Pesticidal Properties

Thiazole derivatives are also recognized for their pesticidal properties. This compound has been evaluated for its effectiveness against various agricultural pests. Its mode of action typically involves disrupting metabolic pathways in pests, leading to reduced survival rates.

Field Trials

In field trials, the compound showed promising results in reducing pest populations while maintaining crop yield. For example, studies indicated that application of the compound at specific concentrations led to a significant decrease in pest infestation rates without adversely affecting beneficial insect populations.

| Application Rate (g/ha) | Pest Reduction (%) | Crop Yield (tons/ha) |

|---|---|---|

| 100 | 75 | 5 |

| 200 | 90 | 6 |

Materials Science

Polymer Development

this compound has applications in materials science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends

A study demonstrated the use of this thiazole derivative as a plasticizer in polyvinyl chloride (PVC) blends. The addition of the compound resulted in improved flexibility and processing characteristics of the PVC material.

| Sample | Tensile Strength (MPa) | Flexural Modulus (MPa) |

|---|---|---|

| Pure PVC | 40 | 1500 |

| PVC + Sodium Thiazole | 45 | 1600 |

Mechanism of Action

The mechanism of action of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |

|---|---|---|---|---|

| Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | C₉H₁₁NNaO₂S | 228.25 | 5-tert-butyl, 4-methyl | High solubility, steric bulk |

| Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | C₅H₃BrNNaO₂S | 244.04 | 5-bromo, 4-methyl | Halogenated, potential electrophilicity |

| Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | C₁₀H₅ClNNaO₂S | 261.65 | 4-(2-chlorophenyl) | Aromatic substituent, lipophilicity |

| Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | C₇H₆F₃NO₂S | 243.19 | 4-CF₃, ethyl ester | Electron-withdrawing CF₃, ester form |

| Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | C₇H₈ClNO₂S | 205.66 | 4-(chloromethyl), ethyl ester | Reactive chloromethyl group |

| Methyl 5-methyl-1,3-thiazole-2-carboxylate | C₆H₇NO₂S | 157.19 | 5-methyl, methyl ester | Simple alkyl substituents |

Key Observations:

- Substituent Effects : The tert-butyl group in the target compound increases steric hindrance compared to bromine () or methyl groups (). This bulk may reduce reactivity in nucleophilic substitutions but enhance stability in biological environments .

- Solubility : Sodium salts (e.g., target compound, QY-5584) exhibit higher aqueous solubility than ester derivatives (e.g., ethyl or methyl esters) .

- Electronic Properties : Electron-withdrawing groups like CF₃ () or halogens () may alter the electron density of the thiazole ring, affecting interactions with enzymes or receptors .

Biological Activity

Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer effects, antibacterial activity, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 4-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating critical signaling pathways. The presence of bulky substituents like tert-butyl enhances the compound's inhibitory activity against specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of CDK9

A notable study demonstrated that this compound acts as an effective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a pivotal role in RNA polymerase II transcription. The compound exhibited a nanomolar value, indicating strong potency against CDK9. This inhibition leads to reduced levels of Mcl-1, an anti-apoptotic protein, thereby triggering apoptosis in cancer cells .

Antibacterial Activity

The compound also shows promising antibacterial properties. It has been tested against various bacterial strains, demonstrating significant efficacy. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table: Biological Activities of this compound

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the thiazole ring significantly affect biological activity. For example, the introduction of bulky groups like tert-butyl enhances inhibitory potency against specific enzymes while maintaining selectivity over other kinases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound interacts favorably with key amino acid residues in target proteins, which is crucial for its inhibitory effects.

Example Docking Results

In docking simulations against CDK9 and other relevant proteins, the compound demonstrated favorable binding affinities, supporting its potential as a lead compound for further development .

Q & A

Basic: What synthetic routes are available for Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate?

The synthesis of thiazole carboxylates typically involves cyclization of thiourea derivatives with α-halo ketones or esters. For the sodium salt, the free carboxylic acid precursor (5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylic acid) is first synthesized. This can be achieved via:

- Hantzsch thiazole synthesis : Reacting tert-butyl-substituted thiourea with methyl-substituted α-bromoacetate under reflux in ethanol .

- Post-synthesis modification : Introducing the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

The sodium salt is formed by neutralizing the carboxylic acid with sodium hydroxide in aqueous methanol. Purity is verified via HPLC (>95%) and elemental analysis .

Basic: How is the structure of this compound confirmed experimentally?

Key analytical methods include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet, thiazole ring protons at δ 6.5–8.0 ppm) .

- IR spectroscopy : Carboxylate C=O stretching at ~1600–1650 cm⁻¹ and absence of -OH bands (indicating salt formation) .

- X-ray crystallography : Resolves spatial arrangement, bond lengths, and angles (e.g., dihedral angles between thiazole and carboxylate groups) .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group at position 5 reduces accessibility to the thiazole ring’s sulfur and nitrogen atoms, limiting nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). Strategies to mitigate this include:

- Directed ortho-metalation : Using a lithium base to deprotonate the methyl group at position 4, enabling selective functionalization .

- High-temperature conditions : Employing Pd(PPh₃)₄ in refluxing toluene to overcome steric barriers .

Contradictions in reaction yields (e.g., 40–75% in Pd-catalyzed couplings) may arise from solvent polarity or catalyst loading, necessitating DOE (Design of Experiments) optimization .

Advanced: What are the challenges in studying this compound’s stability under physiological conditions?

Thiazole carboxylates can hydrolyze in aqueous media, especially at extreme pH. Key degradation pathways include:

- Carboxylate decarboxylation : Accelerated at pH < 3 or > 10, monitored via LC-MS .

- Thiazole ring oxidation : Reactive oxygen species (ROS) in biological systems may oxidize sulfur to sulfoxide, altering bioactivity. Stability assays in PBS (pH 7.4, 37°C) over 24–72 hours are critical .

Conflicting reports on half-life (e.g., 8 vs. 15 hours) may stem from buffer composition or oxygen levels, requiring controlled inert-atmosphere studies .

Advanced: How is this compound used in drug discovery for targeting enzyme active sites?

The thiazole core mimics heterocyclic motifs in enzyme inhibitors (e.g., kinase or protease inhibitors). Applications include:

- Molecular docking : The carboxylate group interacts with basic residues (e.g., lysine or arginine) in binding pockets. Substituent optimization (e.g., tert-butyl for hydrophobic pockets) improves affinity .

- SAR studies : Comparing IC₅₀ values of analogs (e.g., methyl vs. ethyl at position 4) to map steric and electronic tolerances .

Contradictory activity data (e.g., µM vs. nM IC₅₀) may arise from assay variability (e.g., ATP concentration in kinase assays), necessitating standardized protocols .

Basic: What precautions are required when handling this compound in the lab?

- Storage : Anhydrous conditions (desiccator, -20°C) to prevent hydrolysis .

- Waste disposal : Neutralize aqueous waste with dilute HCl before segregating as halogenated organic waste .

- PPE : Nitrile gloves and fume hood use due to potential irritancy of thiazole derivatives .

Advanced: How can computational methods predict this compound’s spectroscopic properties?

- DFT calculations : Gaussian software with B3LYP/6-31G* basis set predicts NMR chemical shifts (error < 0.3 ppm) and IR vibrations .

- Molecular dynamics : Simulates solvation effects on UV-Vis spectra (e.g., λ_max shifts in polar vs. nonpolar solvents) .

Discrepancies between computed and experimental data (e.g., NMR shifts) may indicate conformational flexibility or solvent interactions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Pool data from ≥3 independent studies, adjusting for variables like cell line passage number or compound purity .

- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .

- QC documentation : Report HPLC purity, batch-to-batch variability, and storage conditions in metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.